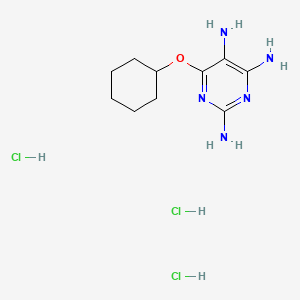

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is a chemical compound with the molecular formula C10H20Cl3N5O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine core substituted with a cyclohexyloxy group and three amino groups, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as cyanoacetamide and formamidine acetate, under controlled conditions.

Substitution with Cyclohexyloxy Group: The cyclohexyloxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrimidine core.

Introduction of Amino Groups: The amino groups are added through amination reactions, often using ammonia or amine derivatives under specific conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

Substitution: Halides, amines; reactions are performed under mild to moderate conditions, often in the presence of catalysts or base.

Major Products

Scientific Research Applications

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, influencing cellular processes and physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

6-(Cyclohexyloxy)pyrimidine-2,4-diamine: Lacks one amino group compared to the triamine derivative.

6-(Cyclohexyloxy)pyrimidine-4,5-diamine: Lacks one amino group at a different position.

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine: The base compound without the trihydrochloride salt.

Uniqueness

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is unique due to its specific substitution pattern and the presence of three amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride, identified by CAS number 2757730-50-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C10H20Cl3N5O . Its structure features a pyrimidine ring substituted with a cyclohexyloxy group and multiple amine functionalities, which may contribute to its biological properties.

Research indicates that compounds similar to 6-(Cyclohexyloxy)pyrimidine derivatives often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit c-Met kinase, which is implicated in several cancers . The specific mechanism of action for this compound requires further investigation but may involve similar pathways.

Antitumor Activity

A study evaluated the cytotoxicity of various pyrimidine derivatives against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibited moderate to significant cytotoxic effects. For example, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells . While specific data for this compound is limited, its structural similarities suggest potential antitumor activity.

Enzymatic Inhibition

Pyrimidine derivatives have been shown to inhibit key enzymes such as c-Met kinase. The inhibition of this kinase can lead to reduced tumor growth and metastasis. The effectiveness of these compounds often correlates with their structural features; thus, further studies on the structure-activity relationship (SAR) are essential for optimizing their efficacy .

Case Studies

- Cytotoxicity Evaluation : In vitro studies using the MTT assay have been conducted on related pyrimidine compounds. These studies found that many derivatives exhibited IC50 values below 10 μM against various cancer cell lines. A notable compound from a related series showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .

- Apoptosis Induction : Further investigations into the apoptotic effects of pyrimidine derivatives revealed that certain compounds could induce late apoptosis in A549 cells in a dose-dependent manner. This suggests that this compound may also possess similar properties .

Data Tables

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Potential c-Met inhibition |

| Related Pyrimidine Derivative (Compound 12e) | A549 | 1.06 | c-Met kinase inhibition |

| Related Pyrimidine Derivative (Compound 12e) | MCF-7 | 1.23 | c-Met kinase inhibition |

Properties

IUPAC Name |

6-cyclohexyloxypyrimidine-2,4,5-triamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGWHCAAROLUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl3N5O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.